Glycyl tyrosine
Overview
Description
Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine joined by a peptide linkage . It has a molecular formula of C11H14N2O4 . It is part of the Neonutrin drug, compensating for the deficiency of amino acids in the body .
Synthesis Analysis
The synthesis of Glycyl-L-tyrosine involves a process for efficiently producing N-glycyltyrosine of high purity . This process includes adding dropwise to an aqueous suspension of tyrosine or a salt thereof 2 equivalents or more of a haloacetyl halide and an aqueous solution of an inorganic base simultaneously in the presence or absence of an organic solvent .Molecular Structure Analysis
The molecular structure of Glycyl-L-tyrosine is represented by the IUPAC Standard InChI: InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 .Chemical Reactions Analysis
The chemical reactions of Glycyl-L-tyrosine involve the interaction between a glycyl-tyrosine solution and solutions of HNO3 and KOH in different pH ranges at a temperature of 298.15 K . Thermal effects of the stepwise dissociation of the dipeptide are determined .Physical And Chemical Properties Analysis
The enthalpies of dissolution of crystalline Glycyl-L-tyrosine in water and in aqueous potassium hydroxide at 298.15 K were determined by the direct calorimetric method . The standard enthalpies of combustion and formation of Glycyl-L-tyrosine were calculated by the additive group method based on group systematics with classification of fragments of the type of Benson classification .Scientific Research Applications
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Biochemistry
- Glycyl tyrosine has been used in a nuclear magnetic relaxation study to understand its interaction with manganese-carboxypeptidase A in solution .
- The spin-lattice and spin-spin relaxation rates of the Gly C α and Tyr aryl protons of glycyl-L-tyrosine bound to manganese (II)-substituted carboxypeptidase A (MnCPA) in aqueous solution were measured .
- The binding modes of MnCPA with Gly-Tyr in solution are different from that of ZnCPA in crystals .
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Cell Culture Media Applications
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Synthesis of Triorganotin Derivatives
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Gold Nanoparticle Formation
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Phenylalanine and Tyrosine Metabolism
- Biopharmaceutical Production
- Glycyl tyrosine, specifically cQrex® GY (glycyl-L-tyrosine), is used in cell culture media to optimize the productivity of research and manufacturing sites in the biopharmaceutical industry .
- The dipeptide is up to 50 times more soluble in neutral pH compared to free L-tyrosine, making it an efficient nutrient for cells .
- This application is crucial for the successful production of biological drugs at all scales, from small batches of fully personalized cell therapies to high-volume monoclonal antibodies made in large bioreactors .
- Perfusion-Based Processes in Biopharmaceutical Production
- Glycyl tyrosine, specifically cQrex® GY (glycyl-L-tyrosine), is used in cell culture media to optimize the productivity of research and manufacturing sites in the biopharmaceutical industry .
- The dipeptide is up to 50 times more soluble in neutral pH compared to free L-Tyrosine, making it an efficient nutrient for cells .
- This application is crucial for the successful production of biological drugs at all scales, from small batches of fully personalized cell therapies to high-volume monoclonal antibodies made in large bioreactors .
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZBUAWAUZDLF-WWPIYYJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192736 | |
Record name | Glycyl tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl tyrosine | |
CAS RN |
39630-46-1 | |
Record name | Glycyl tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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